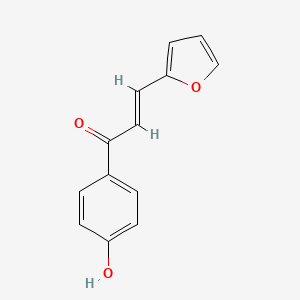![molecular formula C13H14N4O3 B12156242 1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione CAS No. 30201-41-3](/img/structure/B12156242.png)
1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It belongs to the class of hydrazones , which are derivatives of hydrazine (N2H4) and carbonyl compounds.
- The compound’s IUPAC name reflects its substituents: 1,3-dimethyl (two methyl groups at positions 1 and 3), 5-[(2-methylphenyl)hydrazinylidene] (a hydrazone group attached to the 5th position), and 1,3-diazinane-2,4,6-trione (a diazinane ring with three ketone groups).
1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione: , also known by its chemical formula , is a fascinating compound with a complex structure.
准备方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with (CAS: 87-60-5) as a precursor.
Reaction Conditions: The key steps include chlorination of 3-chloro-2-methylaniline, followed by reduction to obtain 3-methyl-2-chloroaniline. Finally, hydrazinolysis of 3-methyl-2-chloroaniline yields the desired compound.
Industrial Production: While not widely produced industrially, it serves as an intermediate in the synthesis of herbicides and other agrochemicals.
化学反应分析
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
科学研究应用
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Although not extensively explored, its hydrazone moiety suggests potential bioactivity. Further research could uncover medicinal applications.
Industry: As mentioned earlier, it serves as an intermediate in agrochemical production.
作用机制
- The compound’s mechanism of action likely involves interactions with biological targets. detailed studies are lacking.
Molecular Targets: Investigating its binding to enzymes, receptors, or other biomolecules would provide insights.
Pathways Involved: Understanding how it affects cellular processes is an area for future investigation.
相似化合物的比较
Uniqueness: Its combination of a diazinane ring, hydrazone functionality, and methyl substituents makes it unique.
Similar Compounds:
Remember that further research and experimental data are essential to fully explore the compound’s properties and applications.
属性
CAS 编号 |
30201-41-3 |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC 名称 |
6-hydroxy-1,3-dimethyl-5-[(2-methylphenyl)diazenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N4O3/c1-8-6-4-5-7-9(8)14-15-10-11(18)16(2)13(20)17(3)12(10)19/h4-7,18H,1-3H3 |
InChI 键 |
GPBJRJPGJJYYDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=C(N(C(=O)N(C2=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12156168.png)
![1-[(E)-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B12156174.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B12156180.png)
![ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12156187.png)
![2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12156204.png)
![2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12156205.png)
![methyl 3-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate](/img/structure/B12156208.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12156216.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12156223.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12156224.png)
![2-(4-Butoxyphenyl)-5-[4-(octyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156227.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156236.png)
